Cas no 1365271-94-8 (2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide)

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by its distinct aromatic substitution pattern, featuring a methoxy group at the para position of one phenyl ring and dimethylamino functionality on the sulfonamide nitrogen. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits moderate solubility in common organic solvents, facilitating its use in coupling reactions and as a building block for more complex molecules. Its stability under standard conditions and well-defined reactivity profile enhance its utility in method development and fine chemical applications.
2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide structure
1365271-94-8 structure
Product Name:2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide
CAS No:1365271-94-8
MF:C15H17NO3S
MW:291.365382909775
MDL:MFCD21609684
CID:2771774
PubChem ID:70699752
Update Time:2025-06-08

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide
    • 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide
    • BS-20736
    • 1365271-94-8
    • DTXSID90742866
    • 4'-METHOXY-N,N-DIMETHYL-[1,1'-BIPHENYL]-2-SULFONAMIDE
    • [1,1'-Biphenyl]-2-sulfonamide, 4'-methoxy-N,N-dimethyl-
    • MFCD21609684
    • MDL: MFCD21609684
    • Inchi: 1S/C15H17NO3S/c1-16(2)20(17,18)15-7-5-4-6-14(15)12-8-10-13(19-3)11-9-12/h4-11H,1-3H3
    • InChI Key: IPYAFOBGBXTMHQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C1C=CC(=CC=1)OC)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 291.09300
  • Monoisotopic Mass: 291.09291458Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 54.99000
  • LogP: 3.69330

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A321486-1g
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide
1365271-94-8 98%
1g
$448.0 2024-04-24
abcr
AB311320-250 mg
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide; 98%
1365271-94-8
250mg
€382.00 2023-04-26
1PlusChem
1P0012GJ-250mg
[1,1'-Biphenyl]-2-sulfonamide, 4'-methoxy-N,N-dimethyl-
1365271-94-8 98%
250mg
$299.00 2025-02-18
1PlusChem
1P0012GJ-1g
[1,1'-Biphenyl]-2-sulfonamide, 4'-methoxy-N,N-dimethyl-
1365271-94-8 98%
1g
$585.00 2025-02-18
Crysdot LLC
CD12148429-1g
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide
1365271-94-8 95+%
1g
$376 2024-07-23
A2B Chem LLC
AA49043-250mg
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide
1365271-94-8 98%
250mg
$228.00 2024-04-20
A2B Chem LLC
AA49043-1g
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide
1365271-94-8 98%
1g
$445.00 2024-04-20
abcr
AB311320-250mg
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, 98%; .
1365271-94-8 98%
250mg
€382.00 2025-04-21

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1365271-94-8)2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide
Order Number:A1126450
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:16
Price ($):403.0
Email:sales@amadischem.com

Additional information on 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Introduction to 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS No. 1365271-94-8)

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide, identified by the chemical abstracts service number 1365271-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural motif of this molecule, featuring a 4-methoxyphenyl group appended to a N,N-dimethylbenzenesulfonamide core, imparts unique electronic and steric properties that make it a promising candidate for further exploration in drug discovery and development.

The 4-methoxyphenyl substituent introduces a hydroxymethyl group at the para position relative to the sulfonamide moiety, which can influence both the solubility and interactions of the compound with biological targets. This feature is particularly relevant in medicinal chemistry, where modulating solubility and binding affinity is crucial for optimizing pharmacokinetic profiles. The N,N-dimethylbenzenesulfonamide backbone provides a rigid scaffold that can be exploited to enhance molecular recognition and stability, making it an attractive scaffold for designing novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such sulfonamides with high precision. Studies indicate that compounds with similar structural features often exhibit inhibitory activity against enzymes and receptors involved in critical biological pathways. For instance, derivatives of benzenesulfonamides have been reported to interact with targets such as carbonic anhydrase, dipeptidyl peptidase-4 (DPP-4), and various kinases, which are implicated in metabolic disorders, inflammation, and cancer.

The synthesis of 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide involves multi-step organic transformations, including nucleophilic substitution reactions, sulfonylation processes, and protection-deprotection strategies. The introduction of the 4-methoxyphenyl group typically requires careful control of reaction conditions to avoid side products such as demethylation or over-sulfonylation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yields and selectivity in these transformations.

In the realm of drug discovery, sulfonamides are valued for their ability to act as scaffolds for structure-based drug design. The sulfonamide functional group serves as a hydrogen bond acceptor, which can be critical for stabilizing interactions with protein targets. Additionally, the presence of electron-withdrawing groups like the sulfonamide moiety can modulate electronic properties, influencing reactivity and binding affinity. These characteristics make 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide a compelling candidate for further investigation.

Emerging research suggests that modifications to the aromatic rings or sulfonamide nitrogen can significantly alter the pharmacological properties of these compounds. For example, studies have demonstrated that introducing fluorine atoms into the phenyl ring can enhance metabolic stability while preserving biological activity. Similarly, variations in the N,N-dimethyl substituents can fine-tune solubility and lipophilicity. These insights are being leveraged to develop next-generation sulfonamides with improved therapeutic profiles.

The potential applications of 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for materials with specialized properties. For instance, sulfonamides have been explored in the development of liquid crystals and organic semiconductors due to their ability to form ordered assemblies.

From a regulatory perspective, compounds like 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide must undergo rigorous evaluation to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies are essential to assess toxicity profiles, pharmacokinetic behavior, and potential interactions with other drugs or biological systems. These studies often involve in vitro assays using cell lines or animal models to evaluate target engagement and off-target effects.

The role of high-throughput screening (HTS) in identifying bioactive molecules cannot be overstated. HTS platforms allow researchers to rapidly test large libraries of compounds against numerous biological targets, enabling the identification of promising candidates like 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide. Once initial hits are identified, structure-activity relationship (SAR) studies are conducted to refine molecular structures based on empirical data collected from these assays.

The future directions for research on this compound include exploring its potential as an inhibitor or modulator of specific enzymes or receptors relevant to human diseases. Collaborative efforts between synthetic chemists and biologists are essential for unraveling its full therapeutic potential. Advances in crystallography and cryo-electron microscopy have provided unprecedented insights into molecular interactions at atomic resolution, which can guide rational design efforts.

In conclusion,2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS No. 1365271-94-8) represents a fascinating subject for medicinal chemistry investigations due to its structural complexity and versatile biological activities. Its unique combination of electronic features makes it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide is poised to play a significant role in advancing our understanding of disease mechanisms and improving patient care.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1365271-94-8)2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide
A1126450
Purity:99%
Quantity:1g
Price ($):403.0
Email